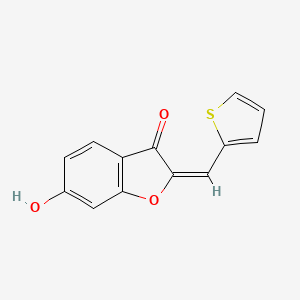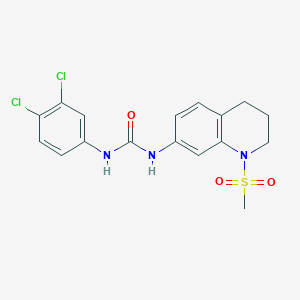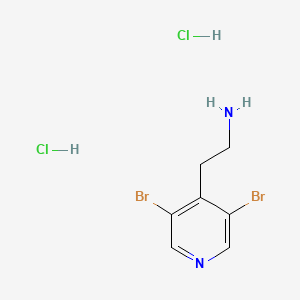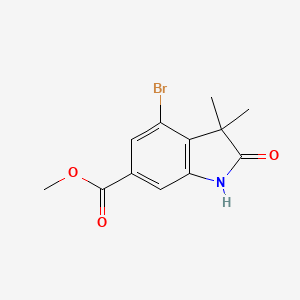![molecular formula C21H23N3O4 B2519269 6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320925-99-1](/img/structure/B2519269.png)
6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dihydro-1,4-benzodioxine moiety, and a piperidinyl group attached to a dihydropyridazinone core. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of 6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Dihydro-1,4-benzodioxine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydro-1,4-benzodioxine ring.
Synthesis of the Piperidinyl Intermediate: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable electrophiles.
Coupling with the Cyclopropyl Group: The cyclopropyl group is typically introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core, often under reflux conditions with appropriate solvents and catalysts.
化学反応の分析
6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or benzodioxine moieties, often using reagents like alkyl halides or sulfonates.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, depending on the reaction conditions and the presence of suitable functional groups.
科学的研究の応用
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, warranting further investigation.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation and require further research to elucidate.
類似化合物との比較
When compared to similar compounds, 6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups. Similar compounds include:
6-Cyclopropyl-2,3-dihydro-1,4-benzodioxine: This compound shares the benzodioxine moiety but lacks the piperidinyl and dihydropyridazinone groups.
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound features a cyclopropyl group and a quinoline core, but differs in its overall structure and functional groups.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: This compound contains the benzodioxine ring with a nitro group, differing from the target compound in its substitution pattern and functional groups.
特性
IUPAC Name |
6-cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19-7-6-17(14-4-5-14)22-24(19)15-8-10-23(11-9-15)21(26)16-2-1-3-18-20(16)28-13-12-27-18/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZUIRQFCVYYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-2-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2519187.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2519188.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2519191.png)


![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)
![6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)


